molecular formula C15H12O6 B13449343 (2R)-Eriodictyol

(2R)-Eriodictyol

Cat. No.: B13449343
M. Wt: 288.25 g/mol
InChI Key: SBHXYTNGIZCORC-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-Eriodictyol is a flavonoid, a type of polyphenolic compound, found in various plants, particularly in the genus Eriodictyon. It is known for its antioxidant properties and potential health benefits. The compound has a molecular formula of C15H12O6 and is characterized by its chiral center, making it optically active.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-Eriodictyol typically involves the use of starting materials such as naringenin. One common synthetic route includes the reduction of naringenin using sodium borohydride in methanol, followed by purification through column chromatography. The reaction conditions often require a controlled temperature and pH to ensure the selective reduction of the carbonyl group to a hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the compound through fermentation. This method is advantageous due to its sustainability and potential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2R)-Eriodictyol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form eriodictyol-7-O-glucoside.

    Reduction: The compound can be reduced to dihydroflavonols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride is frequently used as a reducing agent.

    Substitution: Reagents such as acetic anhydride and pyridine are used for acetylation reactions.

Major Products

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other flavonoids and polyphenolic compounds.

    Biology: The compound exhibits significant antioxidant activity, making it a subject of interest in studies related to oxidative stress and cellular protection.

    Medicine: Research has shown that (2R)-Eriodictyol possesses anti-inflammatory, anti-cancer, and neuroprotective properties, making it a potential candidate for therapeutic applications.

    Industry: It is used in the formulation of dietary supplements and functional foods due to its health benefits.

Mechanism of Action

The mechanism of action of (2R)-Eriodictyol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and upregulates the expression of antioxidant enzymes.

    Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB.

    Neuroprotection: It protects neurons from oxidative damage and apoptosis by modulating pathways like the PI3K/Akt signaling pathway.

Comparison with Similar Compounds

Similar Compounds

    Naringenin: A flavonoid with similar antioxidant properties but differs in its hydroxylation pattern.

    Hesperetin: Another flavonoid with comparable anti-inflammatory effects but distinct in its glycosylation.

    Quercetin: Known for its strong antioxidant activity, quercetin has a different structure and broader range of biological activities.

Uniqueness

(2R)-Eriodictyol stands out due to its specific chiral configuration, which can influence its biological activity and interaction with molecular targets. Its unique combination of antioxidant, anti-inflammatory, and neuroprotective properties makes it a compound of significant interest in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C15H12O6

Molecular Weight

288.25 g/mol

IUPAC Name

(2R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H12O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,13,16-19H,6H2/t13-/m1/s1

InChI Key

SBHXYTNGIZCORC-CYBMUJFWSA-N

Isomeric SMILES

C1[C@@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.